REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1([C:11]([O:13]C)=[O:12])[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1.Cl>CO>[CH3:3][C:4]1([C:11]([OH:13])=[O:12])[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)=O)C(=O)OC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted five times with 50 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
|
Type
|
WASH
|
Details
|
was washed three times with an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The oily substance obtained
|
Type
|
WASH
|
Details
|
From the fraction eluted with hexane and ethyl acetate=2:1
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |